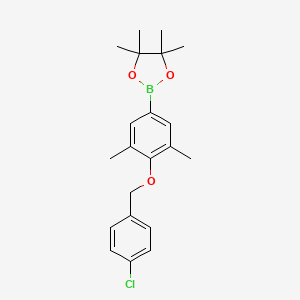

2-(4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C21H26BClO3 and its molecular weight is 372.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C21H26BClO3

- Molecular Weight : 372.69 g/mol

- CAS Number : 2828443-98-5

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through boron coordination. Boron compounds are known to participate in various biochemical processes, including enzyme inhibition and modulation of signaling pathways.

Anticancer Properties

Research indicates that boron-containing compounds can exhibit anticancer properties. The specific compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance:

- Study Findings : A study demonstrated that the compound inhibited the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:

- Inhibition of Pathogens : The compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

Case Studies

-

Breast Cancer Study :

- Objective : To evaluate the anticancer effects of the compound on MCF-7 breast cancer cells.

- Methodology : The cells were treated with varying concentrations of the compound. Cell viability was assessed using MTT assay.

- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against clinical isolates.

- Methodology : Disc diffusion method was employed to evaluate the effectiveness against S. aureus and E. coli.

- Results : Zones of inhibition were recorded, indicating strong antimicrobial activity compared to standard antibiotics.

科学的研究の応用

Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a versatile building block for synthesizing complex organic molecules in pharmaceutical research. |

| Cross-Coupling Reactions | Employed in palladium-catalyzed reactions to form carbon-carbon bonds essential for drug development. |

| Bioconjugation | Utilized in attaching biomolecules to surfaces or other molecules, enhancing drug delivery systems. |

| Polymer Chemistry | Modifies polymers to improve properties for coatings and adhesives, enhancing performance and durability. |

Organic Synthesis

The compound is a crucial reagent in organic chemistry. It facilitates the synthesis of various complex molecules by acting as a building block. Its versatility is particularly beneficial in developing new pharmaceuticals where precise molecular structures are necessary for efficacy.

Cross-Coupling Reactions

In the realm of synthetic organic chemistry, the compound is utilized in palladium-catalyzed cross-coupling reactions. These reactions are vital for forming carbon-carbon bonds which are fundamental in constructing larger and more complex molecular frameworks necessary for drug candidates and advanced materials .

Bioconjugation

The unique reactivity of 2-(4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows it to be used in bioconjugation processes. This application involves attaching biomolecules such as proteins or nucleic acids to surfaces or other molecules. This capability enhances drug delivery systems by improving targeting and efficacy .

Polymer Chemistry

In polymer chemistry, this compound is employed to modify existing polymers or create new polymeric materials with enhanced properties. This includes applications in coatings and adhesives where improved performance characteristics such as adhesion strength and durability are required .

Case Study 1: Pharmaceutical Development

A study demonstrated the use of this compound in synthesizing novel drug candidates targeting specific biological pathways. The ability to modify the compound's structure allowed researchers to optimize pharmacokinetic properties leading to improved bioavailability and efficacy of the drug candidates developed.

Case Study 2: Material Science Innovations

Research highlighted the application of this compound in developing advanced polymeric materials that exhibit superior mechanical properties and thermal stability compared to traditional materials. These innovations have potential applications in aerospace and automotive industries where material performance is critical.

特性

IUPAC Name |

2-[4-[(4-chlorophenyl)methoxy]-3,5-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26BClO3/c1-14-11-17(22-25-20(3,4)21(5,6)26-22)12-15(2)19(14)24-13-16-7-9-18(23)10-8-16/h7-12H,13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRUAMSXTLWUBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BClO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。